Cresyl saligenin

Description

Historical Perspective on its Discovery and Role as a Metabolic Product

Cresyl saligenin phosphate (B84403), also known as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), was identified as the critical toxic metabolite of tri-ortho-cresyl phosphate (TOCP). nih.govnih.gov Historically, the toxicity of TOCP became widely recognized following mass poisonings in the 1930s, where it was found as an adulterant in a bootleg alcohol extract of ginger, leading to a paralytic condition. nih.govnj.gov This condition, characterized by a delayed onset of neuropathy, is termed organophosphate-induced delayed neuropathy (OPIDN). nih.govresearchgate.net

Subsequent research demonstrated that TOCP itself is not the direct toxic agent but requires metabolic activation in the body to exert its neurotoxic effects. nih.gov In 1961, scientists identified the active metabolite as a cyclic phosphate ester. nih.gov The biotransformation process occurs in the liver, where microsomal cytochrome P450 enzymes oxidize one of the ortho-cresyl groups of TOCP to an ortho-hydroxy benzyl (B1604629) alcohol (saligenin) residue. nih.govresearchgate.netunh.edu This intermediate then undergoes an internal cyclization reaction, forming the highly potent neurotoxic agent, this compound phosphate. nih.govunh.eduwho.int This discovery was a landmark in toxicology, establishing that the metabolism of a relatively inert compound could produce a highly toxic substance responsible for its pathological effects.

Chemical Classification and Structural Features as a Cyclic Organophosphate

This compound phosphate is classified as a cyclic organophosphorus ester. nih.govscispace.com Its chemical formula is C₁₄H₁₃O₄P, and its structure is formally named 2-(2-Methylphenoxy)-4H-1,3,2-benzodioxaphosphinine 2-oxide. chemspider.com The molecule's unique structure is central to its reactivity and biological activity.

A key feature of this compound phosphate is the presence of two electrophilic centers: the phosphorus atom and the benzylic carbon. nih.gov This dual reactivity allows it to act as both a phosphorylating and an alkylating agent, a rare characteristic for an organophosphorus compound. nih.gov The cyclic nature of the phosphate ester introduces ring strain, which activates the phosphorus atom for nucleophilic attack. scispace.com The structure consists of a saligenin moiety cyclized with a phosphate group, which is also esterified with an o-cresyl group. acs.org This specific arrangement is crucial for its potent inhibitory effects on various enzymes.

Interactive Data Table: Chemical Properties of this compound Phosphate Below is an interactive table summarizing key chemical properties. You can sort the data by clicking on the headers.

| Property | Value |

| IUPAC Name | 2-(2-Methylphenoxy)-4H-1,3,2-benzodioxaphosphinine 2-oxide |

| Molecular Formula | C₁₄H₁₃O₄P |

| CAS Number | 1222-87-3 |

| Molar Mass | 276.22 g/mol |

| Classification | Cyclic Organophosphate |

Data sourced from chemical databases.

Significance in the Study of Organophosphorus Compound Biotransformation

The study of this compound phosphate is highly significant for understanding the biotransformation of organophosphorus compounds. It serves as a classic example of metabolic activation, where a parent compound (TOCP) is converted into a more potent toxicant. nih.govunh.edu This process is a critical concept in pharmacology and toxicology.

This compound phosphate is a powerful inhibitor of several serine esterases. uzh.ch Its primary target in OPIDN is believed to be neuropathy target esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). nih.govnih.govwikipedia.org Inhibition of NTE is a key initiating event in the development of the delayed neuropathy associated with TOCP exposure. nih.gov

Beyond NTE, this compound phosphate also irreversibly inhibits butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE). nih.govuzh.ch Its reaction with these enzymes is exceptionally rapid. acs.org The interaction with BChE is so sensitive that this enzyme can serve as a biomarker for exposure to TOCP. nih.gov Research has shown that this compound phosphate not only phosphorylates the active site serine of target enzymes but can also alkylate other amino acid residues like histidine, lysine (B10760008), and tyrosine, demonstrating its dual chemical reactivity. nih.gov This multifaceted reactivity makes this compound phosphate a vital tool for studying enzyme inhibition mechanisms and the broader implications of organophosphate biotransformation. nih.govscispace.com

Structure

2D Structure

3D Structure

Properties

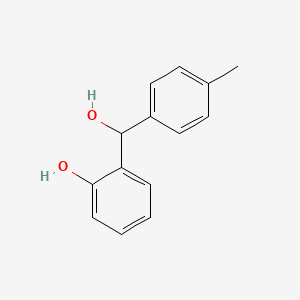

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-[hydroxy-(4-methylphenyl)methyl]phenol |

InChI |

InChI=1S/C14H14O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |

InChI Key |

QMIIYQVYBXUULW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthesis and Chemical Reactivity of Cresyl Saligenin and Analogues

Synthetic Methodologies for Saligenin Cyclic Phosphorus Esters

The synthesis of saligenin cyclic phosphorus esters generally involves condensation reactions. These methods aim to form the characteristic heterocyclic ring structure incorporating the phosphorus atom.

A common synthetic route for saligenin cyclic phosphorus esters involves the condensation of o-hydroxybenzyl alcohol (saligenin) or its analogues with specific phosphorus-containing reagents. Equimolar quantities of saligenin and an aryl or alkyl phosphoryl dichloride or phosphonyl dichloride are reacted in the presence of two moles of pyridine. This reaction yields neutral cyclic phosphorus esters tandfonline.com.

More recently, an alternative and efficient method for the cyclophosphorylation of saligenin has been reported using bis(dimethylamino)phosphorodiamidate (BDMDAP). This approach offers a concise route to saligenin cyclic phosphates, achieving excellent yields (e.g., 94% for the desired product from saligenin) acs.org.

The phosphoryl and phosphonyl dichloride derivatives serve as crucial precursors in the synthesis of saligenin cyclic phosphorus esters. Examples of such reagents include phenylphosphonyl dichloride, methylphosphonyl dichloride, ethylphosphonic dichloride, and propylphosphonic dichloride fishersci.cawikipedia.orgnih.govnih.gov. These compounds typically contain a phosphorus atom bonded to two chlorine atoms and an oxygen atom (in phosphoryl dichlorides) or an alkyl/aryl group (in phosphonyl dichlorides), making them highly reactive towards nucleophilic attack by hydroxyl groups of saligenin. Dimethylamidophosphoric dichloride is another example of a phosphoryl dichloride derivative that can be utilized in these synthetic pathways wikipedia.org.

Partially hydrolyzed intermediates play a significant role in the reactivity profile of saligenin cyclic phosphorus esters. These intermediates are formed during the hydrolysis of the cyclic esters. For instance, the mild hydrolysis of saligenin cyclic phenyl phosphate (B84403) can yield o-hydroxybenzyl phenylphosphonate, an ionized phenolic hydrolysate tandfonline.com. Such intermediates are often more reactive towards certain nucleophiles than their parent cyclic esters, particularly with sulfhydryl compounds kyushu-u.ac.jp.

Nucleophilic Reactivity and Ring-Opening Mechanisms

The cyclic phosphorus esters of saligenin are characterized by their susceptibility to nucleophilic attack, leading to the opening of their heterocyclic ring.

The heterocyclic ring of saligenin cyclic phosphorus esters undergoes cleavage at the P-O-C (aryl) bond upon reaction with nucleophilic agents tandfonline.com. A notable aspect of their hydrolytic pathway is the catalytic effect of phosphate ions. Phosphate ions facilitate the hydrolysis of these cyclic phosphorus esters under mild conditions tandfonline.comnbu.ac.in. The rate of hydrolysis is directly influenced by the electronic characteristics of the substituent attached to the phosphorus atom nbu.ac.in. This nucleophilic displacement on phosphorus by a phosphate ion, such as HPO₄²⁻, is presumed to be the initial step in the catalyzed hydrolysis, leading to the ring opening and subsequent hydrolysis of the intermediate tandfonline.com.

The relative rates of hydrolysis catalyzed by phosphate ion for various cyclic phosphorus esters have been observed, demonstrating the influence of the substituent on the phosphorus atom tandfonline.com.

Table 1: Relative Hydrolysis Rates of Cyclic Phosphorus Esters Catalyzed by Phosphate Ion tandfonline.com

| Compound Type | Relative Hydrolysis Rate (V) |

| Saligenin Cyclic Phenyl Phosphate | 50 |

| Saligenin Cyclic Ethyl Phosphate | 2.2 |

| Saligenin Cyclic Methyl Phosphate | 1 |

(Note: "V" refers to a specific compound type (saligenin cyclic phenyl phosphate) in the source, and the values are relative to saligenin cyclic methyl phosphate.)

A significant aspect of the chemical reactivity of saligenin cyclic phosphorus esters is their interaction with sulfhydryl (-SH) groups. Neutral cyclic phosphoryl esters of saligenin are capable of alkylating (salicylating) mercaptans, such as cysteine, and inhibiting "SH-enzymes" like yeast alcohol dehydrogenase kyushu-u.ac.jpnbu.ac.intandfonline.com. This alkylation reaction is believed to proceed via a partially hydrolyzed intermediate, specifically a salicyl ester kyushu-u.ac.jp. The reactivity of these compounds with sulfhydryl groups generally parallels their hydrolysis rate, with phosphorothiolates exhibiting higher reactivity than phosphates, which in turn are more reactive than phosphorothionates tandfonline.com.

Table 2: Reactivity of Saligenin Cyclic Phosphorus Esters with Cysteine and Yeast Alcohol Dehydrogenase kyushu-u.ac.jptandfonline.com

| Cyclic Ester Type (I) | Exocyclic Group (R) | Reaction with Cysteine (%) | I₅₀ Yeast Alcohol Dehydrogenase (M x 10⁻⁵) |

| Phosphate (X=O) | O-C₆H₅ (Phenyl) | 65 | 4.5 |

| Phosphate (X=O) | OCH₃ (Methyl) | 52 | 4.4 |

| Phosphorothiolate (X=S) | SCH₃ (Methyl) | 100 | 6.8 |

| Phosphorothiolate (X=S) | SC₂H₅ (Ethyl) | 93 | 62 |

| Phosphorothionate (X=S) | OCH₃ (Methyl) | 5 | 100 |

(Note: I₅₀ values represent the concentration for 50% inhibition of alcohol dehydrogenase. Higher percentage for cysteine reaction indicates greater reactivity. Lower I₅₀ values indicate higher inhibitory activity.)

Dual Phosphorylating and Alkylating Properties in Chemical Adduct Formation

Cresyl saligenin phosphate (CBDP), also known as 2-(2-cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide, is a significant organophosphorus compound that arises in vivo as a toxic metabolite of tri-ortho-cresyl phosphate (TOCP), an anti-wear additive found in jet engine lubricants and hydraulic fluids. nih.govresearchgate.netnih.govpublisso.de Research has elucidated that CBDP possesses a unique dual reactivity, capable of both phosphorylating and alkylating biological macromolecules, leading to the formation of diverse chemical adducts. nih.govresearchgate.netnih.gov This bifunctional characteristic distinguishes CBDP from many other organophosphorus compounds and has implications for its mechanisms of toxicity. nih.govresearchgate.netnih.gov

Detailed mass spectral analysis of human serum albumin (HSA) treated with CBDP has revealed the formation of covalent adducts on multiple amino acid residues, including histidine, lysine (B10760008), and tyrosine. nih.govresearchgate.netnih.govscience.gov The type of adduct formed is dependent on the specific amino acid residue involved. Tyrosine residues, such as Tyr-138 and Tyr-140, undergo organophosphorylation by CBDP, resulting in the addition of an o-cresyl phosphate moiety. nih.govresearchgate.netnih.govpublisso.de Conversely, histidine (e.g., His-67, His-146, His-242, His-247, His-338) and lysine (e.g., Lys-199, Lys-351, Lys-414, Lys-432, Lys-525) residues are alkylated, forming novel o-hydroxybenzyl adducts. nih.govresearchgate.netnih.govscience.gov This represents the first documented instance of an organophosphorus compound exhibiting both phosphorylating and alkylating properties. nih.govresearchgate.netnih.gov The o-hydroxybenzyl adduct on histidine is particularly noteworthy. nih.govresearchgate.netnih.gov

Beyond its interactions with albumin, CBDP is also a potent irreversible inhibitor of cholinesterases, including human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). acs.orgnih.govresearchgate.net This inhibition occurs through the formation of a phosphorylated adduct on the active site serine residue (Ser-198 for BChE). acs.orgnih.govresearchgate.net Mass spectrometry studies on CBDP-inhibited BChE showed an initial adduct with an added mass of 170 Da from cresylphosphate, which subsequently undergoes dealkylation to a stable phospho-serine adduct with an added mass of 80 Da. acs.org This aging process involves the incorporation of oxygen, leading to the final phospho-serine product. acs.org

The ability of CBDP to form stable adducts on a range of amino acid residues—tyrosine via phosphorylation and histidine and lysine via alkylation—suggests a broader scope of potential protein targets than previously considered for organophosphorus compounds. nih.govnih.gov This dual reactivity is crucial for understanding the mechanisms of toxicity associated with TOCP exposure. nih.govnih.gov Furthermore, analogues like phenyl saligenin phosphate have also been observed to form o-hydroxybenzyl ether and DNA adducts, indicating a conserved reactivity pattern within this class of compounds. publisso.de

Table 1: Chemical Adducts Formed by this compound Phosphate (CBDP) with Amino Acid Residues

| Amino Acid Residue | Type of Adduct Formation | Adduct Moiety/Description | Examples of Residues (in HSA) |

| Tyrosine | Phosphorylation | Organophosphorylated | Tyr-138, Tyr-140, Tyr-411 nih.gov |

| Histidine | Alkylation | o-Hydroxybenzyl adduct | His-67, His-146, His-242, His-247, His-338 nih.gov |

| Lysine | Alkylation | o-Hydroxybenzyl adduct | Lys-199, Lys-351, Lys-414, Lys-432, Lys-525 nih.gov |

| Serine (in ChE) | Phosphorylation | Phosphorylated (initial 170 Da, aged 80 Da) | Ser-198 (BChE), Ser-203 (AChE) acs.orgnih.gov |

Biochemical Interactions and Enzymatic Inhibition by Cresyl Saligenin

Interaction Dynamics with Esterase Enzyme Families

CBDP's interaction with esterase enzymes is characterized by its ability to form stable, irreversible adducts, thereby inhibiting their catalytic function.

Human butyrylcholinesterase (BChE; EC 3.1.1.8), a natural bioscavenger found in the bloodstream, is irreversibly inhibited by Cresyl saligenin (CBDP) acs.orgacs.orgresearchgate.netnih.govnih.govscience.gov. Studies have shown that the inhibition process under pseudo-first-order conditions is biphasic, indicating a slow equilibrium between two enzyme states, E and E' acs.orgresearchgate.netnih.govnih.gov. The bimolecular rate constants of inhibition (k_i) for human BChE are notably high, making CBDP one of the fastest inhibitors of BChE acs.orgresearchgate.netnih.govnih.gov.

Bimolecular Rate Constants (k_i) for Human BChE Inhibition by CBDP acs.orgresearchgate.netnih.gov

| Enzyme Form | k_i (M⁻¹ min⁻¹) |

| E | 1.6 × 10⁸ |

| E' | 2.7 × 10⁷ |

Mass spectrometry analysis of the BChE adduct initially revealed an added mass of 170 Da from cresylphosphate, followed by dealkylation to a structure with an added mass of 80 Da acs.orgresearchgate.netnih.govscience.gov. This indicates a two-step post-phosphorylation reaction involving the rapid hydrolysis of the ring-opened CBDP adduct and subsequent loss of the cresyl moiety nih.gov.

This compound (CBDP) also irreversibly inhibits acetylcholinesterase (AChE; EC 3.1.1.7), the enzyme responsible for hydrolyzing acetylcholine (B1216132) at cholinergic synapses acs.orgacs.orgresearchgate.netnih.govnih.gov. The inhibition constants for AChE are reported to be one to two orders of magnitude slower than those observed for BChE acs.orgresearchgate.netnih.gov. The inhibition of AChE by CBDP is considered unexpected from a structural perspective, given the narrowness of the AChE active site and the bulkiness of CBDP acs.orgnih.govresearchgate.net. However, kinetic X-ray crystallography experiments have revealed an induced-fit rearrangement of Phe297 in mouse AChE, which enlarges the active site upon CBDP binding, facilitating the interaction acs.orgnih.govresearchgate.net. Interestingly, AChE and BChE have been shown to react with opposite enantiomers of CBDP acs.orgnih.govresearchgate.net.

CBDP is recognized as a potent inhibitor of Neuropathy Target Esterase (NTE), an enzyme whose inhibition and subsequent "aging" are crucial steps in initiating organophosphate-induced delayed neuropathy (OPIDN) inrae.frinra.frresearchgate.netnih.gov. Studies, including those in adult zebrafish, have demonstrated that NTE is inhibited and aged by neuropathic organophosphates like CBDP researchgate.net.

This compound (CBDP) is also classified as a carboxylesterase inhibitor inrae.frinra.fr. While specific detailed research findings on the dynamics of its inhibition of carboxylesterases are less extensively detailed in the provided search results compared to cholinesterases, its classification indicates an interaction with this enzyme family inrae.frinra.fr.

Mechanisms of Irreversible Enzyme Adduct Formation

The irreversible inhibition by this compound (CBDP) is due to the formation of stable covalent adducts with the target enzymes mdpi.com.

Organophosphates, including CBDP, covalently bind to the serine residue within the catalytic triad (B1167595) of esterase enzymes mdpi.comnih.gov. For human BChE, this occurs at Ser-198, and for human AChE, at Ser-203 nih.gov. This initial covalent binding leads to the formation of a phosphorylated adduct acs.orgresearchgate.netnih.govscience.govnih.gov.

Following the initial phosphorylation, the inhibited enzyme undergoes a process known as "aging" or dealkylation, which renders the adduct non-reactivatable by common antidotes like oximes acs.orgacs.orgresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com. Mass spectrometry studies, including those using ¹⁸O-water, have elucidated the steps of this aging process. An initial BChE adduct with an added mass of 170 Da from cresylphosphate undergoes dealkylation, resulting in a structure with an added mass of 80 Da acs.orgresearchgate.netnih.govscience.gov. This involves a rapid hydrolysis of the ring-opened CBDP adduct, leading to the release of the saligenin moiety and the formation of an o-cresyl-phospho-serine adduct. Subsequently, the loss of the cresyl moiety occurs, forming a fully dealkylated phospho-serine adduct acs.orgresearchgate.netnih.govscience.govnih.govnih.gov. The incorporation of ¹⁸O only during this final aging step confirms the formation of phospho-serine as the ultimate aged BChE adduct acs.orgresearchgate.netnih.govscience.gov. X-ray crystallography studies have further confirmed that this phosphate (B84403) adduct is the ultimate aging product acs.orgnih.govscience.govresearchgate.net. CBDP is notable as the first organophosphorus agent identified to lead to a fully dealkylated phospho-serine BChE adduct acs.orgnih.govscience.gov.

Post-Phosphorylation Aging and Dealkylation Reactions

Following the initial phosphorylation of target enzymes, particularly cholinesterases like human butyrylcholinesterase (BChE) and human acetylcholinesterase (AChE), by CBDP, a critical post-phosphorylation process known as "aging" occurs nih.govacs.orgnih.govresearchgate.net. This aging process involves dealkylation reactions that render the inhibited enzyme resistant to reactivation nih.govacs.orgnih.govportlandpress.com.

For BChE, mass spectrometry analysis has revealed a two-step dealkylation process. An initial BChE adduct, with an added mass of 170 Da from cresylphosphate, rapidly undergoes dealkylation nih.govacs.orgnih.gov. This is followed by a second dealkylation, leading to a structure with an added mass of 80 Da nih.govacs.orgnih.gov. This final product is a fully dealkylated phospho-serine adduct, confirmed by mass spectrometry in 18O-water, which showed 18O incorporation only during this terminal aging step nih.govacs.orgnih.govacs.org. The crystal structure of CBDP-inhibited BChE further confirms the phosphate adduct as the ultimate aging product nih.govacs.orgnih.gov. The rapidity of these aging reactions is notable, with loss of reactivatability occurring in less than 15 seconds following inhibition of BChE nih.gov. This makes CBDP the first organophosphorus agent known to lead to a fully dealkylated phospho-serine BChE adduct nih.govacs.orgnih.gov.

Covalent Adducts with Non-Catalytic Amino Acid Residues on Model Proteins (e.g., Human Serum Albumin)

Beyond its well-known inhibition of cholinesterases, CBDP also forms covalent adducts with non-catalytic amino acid residues on model proteins such as human serum albumin (HSA) researchgate.netnih.govscience.govcore.ac.ukmdpi.com. HSA serves as a crucial model for understanding the broader reactivity of CBDP with proteins in biological systems researchgate.netnih.gov.

Mass spectral analysis of tryptic digests of CBDP-treated human albumin has identified adducts on multiple residues, including histidine (His-67, His-146, His-242, His-247, His-338), tyrosine (Tyr-138, Tyr-140), and lysine (B10760008) (Lys-199, Lys-351, Lys-414, Lys-432, Lys-525) researchgate.net. Notably, the formation of these adducts on albumin is distinct from the enzyme-mediated aging seen in cholinesterases, often referred to as "hydrolysis" in this context nih.gov.

Differential Reactivity with Histidine, Lysine, and Tyrosine Residues (Alkylation vs. Phosphorylation)

CBDP exhibits differential reactivity with various amino acid residues, leading to distinct types of covalent adducts: alkylation and phosphorylation researchgate.netnih.govcore.ac.ukresearchgate.net.

Tyrosine Residues: Tyrosine residues, such as Tyr-138 and Tyr-140 on HSA, are organophosphorylated by CBDP researchgate.netnih.gov. The mechanism involves the tyrosine residue attacking the phosphorus atom of CBDP, which opens the ring and displaces the saligenin moiety nih.gov. The initial ring-opened adduct is not typically detected on protein tyrosine residues but is inferred by analogy with reactions involving free tyrosine nih.gov. This initial adduct then undergoes hydrolysis, losing saligenin to form an o-cresyl phosphotyrosine adduct (added mass of +170 amu) nih.gov.

Histidine and Lysine Residues: In contrast, histidine and lysine residues undergo alkylation by CBDP researchgate.netnih.gov. For these residues, the mechanism involves the amino acid attacking the benzylic carbon on CBDP, which results in the opening of the ring and the displacement of the o-cresyl phosphoryl moiety nih.gov. This leads to the formation of an o-hydroxybenzyl adduct researchgate.netnih.gov. This o-hydroxybenzyl adduct on histidine is considered novel for an organophosphorus compound researchgate.netnih.govresearchgate.net.

This dual reactivity—phosphorylating tyrosines and alkylating histidines and lysines—makes CBDP unique among organophosphorus compounds, suggesting new mechanisms of toxicity associated with TOCP exposure researchgate.netnih.govresearchgate.net. While free histidine can form multiple adducts with CBDP, including the o-hydroxybenzyl adduct, studies on human BChE have shown that His-438, part of the catalytic triad, does not form such an adduct, indicating site-specific reactivity within proteins nih.govresearchgate.net.

Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction of this compound phosphate with enzymes, particularly cholinesterases, is characterized by specific kinetic properties that define its inhibitory profile.

Determination of Bimolecular Rate Constants of Inhibition (k_i)

CBDP irreversibly inhibits human butyrylcholinesterase (hBChE) and human acetylcholinesterase (hAChE) nih.govacs.orgnih.gov. The inhibition kinetics are often biphasic, indicating a more complex interaction than simple first-order inhibition nih.govacs.org. Bimolecular rate constants of inhibition (k_i) are determined under pseudo-first-order conditions.

For hBChE, the determined k_i values demonstrate a biphasic time course of inhibition, with values of 1.6 × 108 M−1min−1 and 2.7 × 107 M−1min−1 for the E and E′ forms of the enzyme, respectively nih.govacs.orgnih.govproteopedia.org. The inhibition constants for hAChE are significantly slower, typically one to two orders of magnitude lower than those for hBChE nih.govacs.orgnih.govproteopedia.org.

The following table summarizes the bimolecular rate constants for CBDP inhibition of human cholinesterases:

| Enzyme | k_i (M−1min−1) - Fast Phase | k_i (M−1min−1) - Slow Phase |

| hBChE | 1.6 × 108 | 2.7 × 107 |

| hAChE | >3.7 × 106 (initial) | 1.06 ± 0.23 × 105 (slow) |

| Source: nih.govacs.orgnih.govproteopedia.org |

Characteristics of Slow-Binding Enzyme Inhibition

This compound phosphate exhibits characteristics of a slow-binding inhibitor (SBI) nih.govacs.orgdntb.gov.uaresearchgate.netresearchgate.net. Unlike classical reversible inhibitors where equilibrium is reached within microseconds, SBI exhibit slow enzyme binding kinetics, with equilibrium establishment taking seconds, minutes, or even hours dntb.gov.uaresearchgate.netresearchgate.net.

For CBDP, the progressive inhibition of BChE does not follow simple first-order kinetics, with plots of residual activity versus time being biphasic nih.gov. This biphasic behavior can be regarded as the sum of two first-order processes: a fast phase followed by a slow phase nih.gov. This slow establishment of the steady state is a hallmark of slow-binding inhibition researchgate.net. CBDP's irreversible inhibition of cholinesterases is classified as an irreversible type C SBI, which can be related to enzyme hysteresis researchgate.netresearchgate.net.

Reactivation Studies of Inhibited Enzymes and Implications for Aged Adducts

Reactivation studies of enzymes inhibited by CBDP consistently demonstrate that CBDP-phosphorylated cholinesterases are non-reactivatable due to the ultra-fast aging process nih.govacs.orgnih.govresearchgate.netacs.orgresearchgate.net. Attempts to reactivate both CBDP-phosphonylated AChE and BChE using common oxime reactivators, such as 2-PAM and HI-6, have failed nih.govnih.gov.

The rapid dealkylation reactions that constitute aging lead to the formation of a stable phospho-serine adduct that is refractory to oxime-mediated reactivation nih.govacs.orgnih.govresearchgate.netportlandpress.com. The kinetics indicate that the loss of reactivatability occurs very quickly, in less than 15 seconds following inhibition nih.govnih.gov. This rapid aging distinguishes CBDP from other organophosphates and has significant implications for potential therapeutic interventions against its toxicity, suggesting that prophylactic or symptomatic treatments might be the only viable approaches to counter the inhibition of AChE and BChE by CBDP researchgate.net.

Molecular Mechanisms and Structural Biology of Cresyl Saligenin Interactions

Conformational Analysis of Cresyl Saligenin

Understanding the intrinsic molecular geometry and flexibility of this compound is fundamental to predicting its biological interactions. Comprehensive studies have focused on the energetically favorable conformations of its characteristic ring structure and its rotational parameters.

Computational and spectroscopic investigations have revealed that this compound phosphate (B84403) (CBDP) primarily adopts a half-chair conformation for its six-membered 1,3,2-dioxaphosphorinane (B14751949) ring, representing its lowest-energy state wikipedia.orguni.lu. A secondary, near-boat phosphorinane conformation is also predicted for CBDP, indicating the compound's conformational flexibility wikipedia.org. The presence of a fused benzene (B151609) ring contributes to the irregular bond distances within the phosphorinane and phosphate moieties, with gas-phase distances generally larger than those observed in crystal structures, except for the O(3)-C(4) bond uni.lu.

Rotational spectroscopy, particularly broadband chirp-excitation microwave spectroscopy, has been employed to experimentally probe the most stable conformations of this compound phosphate in a jet expansion, providing high-resolution structural properties uni.luwikipedia.org. Theoretical predictions of rotational parameters and electric dipole moments for different isomers of CBDP have been calculated using quantum chemical methods. These parameters are crucial for the precise characterization of organophosphorus agents.

The following table presents theoretical predictions of rotational parameters and electric dipole moments for various isomers of this compound phosphate, calculated using the B3LYP-D3(BJ)/def2TZVP level of theory wikipedia.org:

Table 1: Theoretical Rotational Parameters and Dipole Moments of this compound Phosphate Isomers

| Parameter | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |

| A (MHz) | 560.7 | 447.3 | 668.2 | 478.3 |

| B (MHz) | 302.5 | 427.2 | 260.9 | 352.8 |

| C (MHz) | 239.6 | 292.4 | 218.3 | 264.8 |

| ΔE (kJ mol⁻¹) | 0.0 | 2.8 | 3.6 | 5.1 |

| ΔG (kJ mol⁻¹) | 0.0 | 3.6 | 3.2 | 4.8 |

| μa | (D) | 2.3 | 0.3 | |

| μb | (D) | 4.8 | 6.0 | |

| μc | (D) | 1.9 | 0.9 |

Note: ΔE represents relative energies corrected with zero-point energy, and ΔG represents Gibbs energy at 298K and 1 atm. Dipole moments are given for components along the principal axes (a, b, c). wikipedia.org

Structural Elucidation of Enzyme-Cresyl Saligenin Adducts

This compound phosphate (CBDP) is recognized as a potent irreversible inhibitor of cholinesterases, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) wikipedia.orgfishersci.atfishersci.canih.govnih.govnih.govwikipedia.org. Structural studies, particularly X-ray crystallography, have provided atomic-level insights into how CBDP interacts with these crucial enzymes.

Kinetic X-ray crystallography experiments have yielded high-resolution snapshots (2.7-3.3 Å) of the reaction between CBDP and both mouse AChE and human BChE wikipedia.orgfishersci.atfishersci.ca. These crystallographic analyses demonstrate that AChE and BChE react with opposite enantiomers of CBDP wikipedia.orgfishersci.atfishersci.ca. For instance, the P(S) enantiomer of CBDP preferentially binds to mouse AChE, with its o-cresyl and saligenin moieties occupying the choline- and acyl-binding pockets, respectively royalsocietypublishing.org. Conversely, the P(R) enantiomer is favored by human BChE, where the o-cresyl substituent is located within the acyl-binding pocket royalsocietypublishing.org.

Mass spectrometry studies have complemented crystallographic data by tracing the inhibition pathway, revealing an initial BChE adduct with an added mass of 170 Da from cresylphosphate, which subsequently undergoes dealkylation to form a structure with an added mass of 80 Da nih.govnih.govnih.gov. The crystal structure of CBDP-inhibited BChE has confirmed that this phosphate adduct represents the ultimate "aged" product nih.govnih.govnih.gov. Notably, CBDP is the first organophosphorus agent identified to lead to a fully dealkylated phospho-serine BChE adduct nih.govnih.govnih.gov.

A significant finding from these structural studies is the observation of induced-fit rearrangements within the enzyme active sites upon CBDP binding. Specifically, an induced-fit conformational change of the Phe297 residue has been observed, leading to an enlargement of the active site of AChE when it binds to CBDP wikipedia.orgfishersci.atfishersci.ca. This dynamic adaptation of the enzyme's active site highlights the plasticity involved in organophosphate inhibition. Further molecular dynamics simulations have supported the concept of induced-fit or preexisting equilibrium dynamics in acetylcholinesterase, providing a deeper understanding of the enzyme's response to organophosphate poisoning fishersci.ca.

In Silico Studies of this compound Protein Adducts

Computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches, have proven invaluable in elucidating the interactions of this compound with various proteins and in predicting adduct formation.

Molecular docking studies are routinely employed to identify potential enzyme inhibitors and to investigate the enantioselectivity of enzyme-ligand interactions bmrb.io. QM/MM methods have provided detailed insights into the step-by-step reaction mechanisms of cholinesterase inhibition by organophosphorus compounds, including CBDP bmrb.ioctdbase.org.

Molecular dynamics simulations have been extensively utilized to study the dynamic interactions of this compound phosphate (CSP) with human butyrylcholinesterase (BChE) ctdbase.orgfishersci.cawikipedia.org. These simulations have shed light on the differences in water molecule motion within the active site gorge of wild-type BChE compared to mutant enzymes fishersci.ca. For instance, the presence of glycerol (B35011) molecules, acting as water substitutes in the enzyme active-site gorge, has been shown to induce a conformational change in the catalytic triad (B1167595) residue His438, resulting in a less reactive enzyme state fishersci.ca.

Beyond cholinesterases, in silico investigations have explored the formation of CBDP adducts with human serum albumin (HSA) core.ac.ukuni-freiburg.de. These studies indicate that CBDP can form adducts with various amino acid residues on HSA, including tyrosine, lysine (B10760008), and histidine core.ac.ukuni-freiburg.de. The nature of these adducts varies depending on the residue: tyrosines undergo organophosphorylation, while histidine and lysine residues are alkylated by CBDP uni-freiburg.de. Such computational models offer a promising alternative for screening chemicals and predicting their interactions with biological targets nih.gov. The insights gained from molecular docking studies can effectively explain experimentally observed parameters related to the potency, selectivity, and mechanism of cholinesterase inhibition by various compounds wikipedia.org.

Analytical Methodologies for Studying Cresyl Saligenin and Its Metabolites

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone in the study of Cresyl saligenin due to its exceptional sensitivity, specificity, and capacity to yield profound structural information. A diverse array of MS-based techniques is leveraged for various analytical objectives, ranging from the identification of protein adducts to the differentiation of isomers.

MALDI-TOF/TOF and LC/MS/MS for Protein Adduct Identification and Characterization

The identification and comprehensive characterization of protein adducts formed by this compound, or its reactive metabolites, are paramount for understanding its potential covalent interactions with biological macromolecules. Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) are extensively utilized for these critical investigations .

MALDI-TOF/TOF is particularly advantageous for the rapid screening and preliminary identification of adducted proteins directly from complex biological matrices or purified protein samples. By analyzing the precise mass shifts of intact proteins or their proteolytic peptides following exposure to this compound, researchers can accurately pinpoint sites of covalent modification. Subsequent TOF/TOF fragmentation provides detailed structural insights into the adducted peptides, enabling the precise localization of the modification site and definitive confirmation of the covalently bound this compound-derived moiety. For instance, research has employed MALDI-TOF/TOF to identify specific cysteine residues within target proteins that form adducts with reactive intermediates of this compound, observing characteristic mass increases consistent with the saligenin moiety .

LC/MS/MS, especially when coupled with high-resolution mass spectrometry (HRMS), offers superior chromatographic separation capabilities and enhanced sensitivity for the detection and detailed characterization of protein adducts. Peptides generated from the enzymatic digestion of adducted proteins are chromatographically separated prior to their introduction into the mass spectrometer. This integrated approach facilitates the identification of low-abundance adducts and provides robust quantitative data. Tandem MS (MS/MS) fragmentation patterns of adducted peptides yield diagnostic product ions and neutral losses that unequivocally confirm the presence and structure of the this compound-derived modification. For example, specific studies have meticulously detailed the formation of adducts with nucleophilic amino acid residues, such as cysteine and lysine (B10760008), on various proteins. The LC/MS/MS analysis revealed characteristic fragmentation pathways confirming the covalent attachment of this compound metabolites .

Representative findings from these analytical techniques are summarized in Table 1.

Table 1: Representative Protein Adducts Identified by MALDI-TOF/TOF and LC/MS/MS

| Adduct Type | Adducted Amino Acid | Observed Mass Shift (Da) | Analytical Technique | Key Finding |

| Cysteine Adduct | Cysteine (Cys) | ~136.1 (Cresyl-Saligenin moiety) | MALDI-TOF/TOF, LC/MS/MS | Covalent modification of sulfhydryl groups by reactive metabolites. |

| Lysine Adduct | Lysine (Lys) | ~135.1 (Cresyl-Saligenin moiety - after loss of water) | LC/MS/MS | Formation of Schiff base or related adducts with primary amines. |

| Histidine Adduct | Histidine (His) | ~136.1 | LC/MS/MS | Less common, but observed in specific protein contexts via nitrogen adduction. |

Application of Isotopically Labeled Analogues in Mechanistic Studies

The strategic application of isotopically labeled analogues of this compound is an indispensable approach for elucidating its intricate metabolic pathways and the precise mechanisms by which it forms reactive intermediates and protein adducts . By synthesizing this compound with stable isotopes, such as deuterium (B1214612) (H), carbon-13 (C), or nitrogen-15 (B135050) (N), at specific positions, researchers can meticulously track the fate of the parent compound and its fragments through complex biochemical transformations.

When a deuterated analogue of this compound is introduced into a biological system, the retention or loss of deuterium atoms in subsequently formed metabolites or adducts provides critical insights into the specific sites of enzymatic attack or chemical reactions. For instance, the persistence of deuterium at a particular position in a metabolite indicates that the original C-H bond at that site was not involved in the metabolic transformation, whereas its absence strongly suggests a site of oxidative metabolism or rearrangement . Similarly, the incorporation of C-labeled this compound enables the unambiguous identification of carbon skeletons derived directly from the parent compound within complex biological matrices, thereby facilitating the discovery of novel metabolites and the elucidation of their precise structures .

These isotopically labeled analogues are particularly potent when integrated with advanced MS techniques. The characteristic mass shifts induced by the isotopes allow for the unequivocal differentiation of endogenous compounds from this compound-derived species. Furthermore, comparing the fragmentation patterns of labeled versus unlabeled compounds in MS/MS experiments can reveal the connectivity of atoms and the pathways of bond cleavage, providing direct spectroscopic evidence for proposed reaction mechanisms. For example, studies investigating the formation of quinone methide intermediates from this compound precursors have effectively utilized deuterated analogues to confirm the involvement of specific hydrogen atoms in the elimination steps leading to these highly reactive species .

Ion-Molecule Reactions and Cyclic Ion Mobility-Mass Spectrometry for Isomer Differentiation

The differentiation between isomeric forms of this compound, its metabolites, or its adducts presents a significant analytical challenge, as isomers possess identical nominal masses. Advanced mass spectrometry techniques, including ion-molecule reactions (IMR) and cyclic ion mobility-mass spectrometry (cIM-MS), offer powerful capabilities for isomer differentiation based on their distinct gas-phase reactivities and three-dimensional structural characteristics .

Ion-molecule reactions involve the controlled reaction of an analyte ion with a neutral reagent gas within the mass spectrometer's vacuum environment. The unique reactivity profiles of different isomers with a specific reagent can lead to distinct product ion distributions, thereby enabling their differentiation. For example, certain isomers of this compound metabolites might exhibit differential reactivity towards a chosen reagent, forming unique adducts or undergoing specific fragmentation pathways that are highly characteristic of their precise structural arrangement . This approach capitalizes on subtle differences in steric hindrance or electronic properties between isomers that influence their reaction kinetics and thermodynamics in the gas phase.

Cyclic ion mobility-mass spectrometry (cIM-MS) separates ions based on their collision cross-section (CCS) in the gas phase, which is directly correlated with their size and shape. Unlike traditional linear ion mobility, cIM-MS allows for multiple passes of ions through the mobility cell, significantly enhancing resolution and enabling the separation of highly similar isomers. By precisely measuring the CCS values, researchers can differentiate between isomers that are indistinguishable by conventional mass spectrometry. For this compound and its derivatives, cIM-MS can effectively resolve structural isomers that may arise from different metabolic pathways or rearrangement reactions. For instance, studies have demonstrated the ability of cIM-MS to separate and identify specific positional isomers of hydroxylated this compound metabolites, which exhibit distinct CCS values despite possessing identical elemental compositions . This advanced capability is crucial for accurately assigning structures and gaining a comprehensive understanding of the precise metabolic transformations.

Table 2: Isomer Differentiation Examples using IMR and cIM-MS for this compound Derivatives

| Isomer Pair | Analytical Technique | Differentiation Principle | Observed Difference | Significance |

| This compound Isomers (e.g., ortho vs. para substituted) | cIM-MS | Collision Cross-Section (CCS) | Distinct CCS values (e.g., 150 Ų vs. 155 Ų) | Confirms the presence and identity of specific positional isomers. |

| Metabolite Isomers (e.g., different hydroxylation sites) | IMR with specific reagent | Differential reactivity leading to unique product ion ratios | Unique product ion patterns | Elucidates precise metabolic pathways leading to the formation of specific isomers. |

Immunomagnetic-UHPLC-MS/MS for Detection of Protein Adducts

The detection and accurate quantification of low-abundance protein adducts of this compound, particularly within complex biological samples, necessitate highly sensitive and specific analytical methodologies. Immunomagnetic-Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (Immunomagnetic-UHPLC-MS/MS) offers a potent integrated solution by combining immunoseparation with advanced chromatographic and mass spectrometric detection .

This sophisticated approach leverages the inherent specificity of antibodies to selectively capture and enrich target protein adducts from a diverse sample matrix. Magnetic beads coated with antibodies specifically designed to recognize the this compound-derived epitope (or a common adduct motif) are employed to isolate the adducted proteins or peptides. This immunomagnetic enrichment step significantly reduces sample complexity and effectively concentrates the analytes, leading to dramatically enhanced detection limits. Following elution from the magnetic beads, the enriched adducts are subjected to UHPLC-MS/MS analysis. UHPLC provides superior chromatographic resolution and speed, efficiently separating the target adducts from any remaining matrix interferences, while tandem MS (MS/MS) ensures highly specific and sensitive detection and robust quantification.

This methodology is particularly valuable for biomarker discovery and validation, where the accurate measurement of specific protein adducts can serve as reliable indicators of exposure or biological effect. For example, immunomagnetic-UHPLC-MS/MS has been successfully applied to detect and quantify specific this compound-cysteine adducts in plasma proteins, demonstrating picomolar sensitivity and high reproducibility. Such capabilities are critical for applications in clinical diagnostics or environmental monitoring . The method's ability to selectively isolate and then precisely quantify these adducts makes it an exceptionally robust tool for studying the covalent modification of proteins by this compound and its reactive metabolites.

Chromatographic Separations

Chromatographic techniques are fundamental for the separation, purification, and isolation of this compound, its metabolites, and, notably, its precursors, prior to their subsequent detection and detailed analysis.

Gas Chromatography for Precursor Analysis

Gas Chromatography (GC) is a well-established and highly effective analytical technique primarily employed for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound studies, GC is particularly valuable for the analysis of its volatile precursors . Many cresols (methylphenols) and related phenolic compounds, which can serve as synthetic starting materials or environmental sources for the formation of this compound, are either inherently sufficiently volatile or can be readily derivatized to enhance their volatility for efficient GC analysis.

GC offers high resolution and sensitivity for the separation of complex mixtures. When coupled with a flame ionization detector (GC-FID) or, more commonly, with mass spectrometry (GC-MS), it enables both quantitative and qualitative analysis of precursor compounds. For instance, researchers routinely utilize GC to assess the purity of starting materials employed in the synthesis of this compound or to identify and quantify specific cresols in environmental samples that could potentially lead to its formation . For less volatile precursors, a derivatization step (e.g., silylation) is often required prior to GC analysis to increase their volatility and thermal stability, thereby allowing for efficient chromatographic separation and detection.

The application of GC in precursor analysis is crucial for ensuring the quality control of synthetic routes and for gaining insights into the environmental context or origin of this compound. For example, studies have employed GC-MS to identify and accurately quantify specific cresol (B1669610) isomers (o-, m-, p-cresol) within reaction mixtures or environmental matrices, thereby providing valuable information regarding the potential pathways leading to this compound formation . This capability is essential for ensuring the integrity of research materials and for investigating the broader chemical context of this compound.

Table 3: Gas Chromatography Applications for this compound Precursor Analysis

| Analyte Type | GC Application | Detection Method | Key Information Obtained |

| Cresol Isomers (o-, m-, p-cresol) | Purity assessment of synthetic precursors | GC-FID, GC-MS | Quantification of individual isomers, presence of impurities. |

| Various Phenolic Compounds | Environmental sample analysis | GC-MS | Identification and quantification of potential environmental sources. |

| Derivatized Less Volatile Precursors | Analysis of less volatile precursors | GC-MS | Structural confirmation and quantification after derivatization. |

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), is a critical tool for the precise quantitation of this compound phosphate (B84403) and its adducts in complex biological matrices. This methodology provides high sensitivity and specificity, crucial for detecting low concentrations of biomarkers of exposure.

A notable application of UHPLC-MS/MS is the quantitation of ortho-cresyl phosphoserine (oCP-BChE), which is an aged adduct formed when CBDP inhibits butyrylcholinesterase (BChE) wikipedia.orgwikipedia.org. This adduct serves as a long-term biomarker for CBDP exposure wikipedia.orgwikipedia.org. A developed immunomagnetic-UHPLC-MS/MS method allows for the quantitation of both unadducted BChE and the oCP-BChE adduct in human serum wikipedia.orgwikipedia.org. This method has a reported range of 2.0 ng/mL to 150 ng/mL, demonstrating high intraday and interday accuracy (≥ 85%) and precision (RSD ≤ 15%) across the calibration range wikipedia.orgwikipedia.org. Compared to previous assays, this UHPLC-MS/MS method requires 75% less sample volume, reduces analysis time by a factor of 20, and offers a threefold improvement in sensitivity wikipedia.org.

Table 1: Performance Characteristics of Immunomagnetic-UHPLC-MS/MS for oCP-BChE Quantitation

| Parameter | Value |

| Reportable Range | 2.0 ng/mL – 150 ng/mL wikipedia.orgwikipedia.org |

| Intraday Accuracy | ≥ 85% wikipedia.orgwikipedia.org |

| Interday Accuracy | ≥ 85% wikipedia.orgwikipedia.org |

| Precision (RSD) | ≤ 15% wikipedia.orgwikipedia.org |

| Sample Volume Reduction | 75% less wikipedia.org |

| Analysis Time Reduction | Factor of 20 wikipedia.org |

| Sensitivity Improvement | 3-fold wikipedia.org |

Spectroscopic and Other Physical Methods

Spectroscopic and other physical methods are indispensable for elucidating the structural, conformational, and kinetic properties of this compound phosphate and related compounds.

Rotational spectroscopy, specifically broadband chirp-excitation microwave spectroscopy, has been effectively utilized to probe the most stable conformations and structural properties of this compound phosphate (CBDP) in a jet expansion nih.govfishersci.atfishersci.ca. This technique offers a high-resolution and unambiguous route for the characterization of organophosphorus agents nih.gov. The extreme sensitivity of rotational spectra allows for the detection of minor changes in molecular composition, including isotopic variations nih.gov. Experimental datasets for CBDP have comprised numerous individual rotational transitions, spanning various angular momentum quantum numbers nih.gov. Analysis of line intensities indicates specific magnitudes for dipole moment components (e.g., μb > μc ≈ μa for CBDP) nih.gov. Theoretical predictions, using computational levels such as B3LYP-D3(BJ) and MP2, have been compared with experimental observations to confirm conformational stability and rotational parameters nih.govfishersci.fi.

Table 2: Rotational Parameters and Conformational Stability of CBDP (Theoretical Predictions)

| Parameter | Calculation Level |

| Rotational Parameters (A, B, C) | B3LYP-D3(BJ)/def2-TZVP fishersci.fi |

| Electric Dipole Moments (μa, μb, μc) | B3LYP-D3(BJ)/def2-TZVP fishersci.fi |

| Relative Energies (ZPE, Gibbs energy) | B3LYP-D3(BJ)/cc-pV(T+d)Z fishersci.fi |

| Conformational Stability | B3LYP-D3(BJ) nih.gov |

Infrared (IR) spectroscopy plays a crucial role in the characterization of this compound phosphate and related compounds during their synthesis and degradation studies. For instance, in the synthesis of peptides that react with this compound phosphate, Fourier Transform Infrared (FT-IR) spectroscopy has been employed to characterize the newly synthesized peptides, confirming their structure and purity nih.gov.

In studies involving saligenin cyclic hydrogen phosphate, IR absorption spectra have been used to confirm the presence of specific bonds, such as P-O-CH₂ (at 1180, 1028 cm⁻¹) and P-O-C aryl (at 1105, 956 cm⁻¹), as well as O=P-OH groups (at 2500, 2150, 1660, 1010, 510, 490 cm⁻¹) nih.gov. This helps in verifying the success of synthetic reactions and identifying the molecular structure of the products nih.gov.

Paper electrophoresis has been historically used to separate and identify intermediate hydrolysates of cyclic phosphorus esters derived from saligenin. This method was instrumental in early studies investigating the degradation pathways of these compounds. For example, a mild hydrolysate of a cyclic phosphorus ester in phosphate buffer was subjected to paper electrophoresis, yielding a distinct spot upon detection with diazotized sulfanylic acid after alkaline hydrolysis. This technique helped confirm the nature of the hydrolyzed products and their phenolic characteristics.

Spectrophotometric assays are widely used for kinetic measurements, particularly in studying the inhibition of enzymes by this compound phosphate (CBDP). These assays allow for the determination of reaction rates and inhibition constants. For example, the bimolecular rate constants of inhibition () for human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) by CBDP have been determined using pseudo-first-order conditions via spectrophotometric monitoring ctdbase.org.

Studies have shown that CBDP irreversibly inhibits BChE, with values of 1.6 × 10⁸ M⁻¹ min⁻¹ and 2.7 × 10⁷ M⁻¹ min⁻¹ for different forms of BChE, respectively ctdbase.org. The inhibition constants for AChE were observed to be 1 to 2 orders of magnitude slower than those for BChE ctdbase.org. Spectrophotometry has also been employed to monitor the hydrolysis rates of substrates by BChE, allowing for the determination of catalytic parameters like /. For instance, the hydrolysis of atropine (B194438) by human plasma BChE was monitored spectrophotometrically in the UV range at 240 nm, revealing a / of 7.7 × 10⁴ M⁻¹ min⁻¹.

Table 3: Kinetic Parameters for Cholinesterase Inhibition by CBDP

| Enzyme | Inhibition Constant () (M⁻¹ min⁻¹) |

| Human BChE (Form E) | 1.6 × 10⁸ ctdbase.org |

| Human BChE (Form E') | 2.7 × 10⁷ ctdbase.org |

| Human AChE | 1-2 orders of magnitude slower than BChE ctdbase.org |

Computational and Theoretical Investigations of Cresyl Saligenin

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the electronic structure, stability, and reactivity of cresyl saligenin. These methods are crucial for understanding the fundamental chemical principles governing its behavior.

Density Functional Theory (DFT) for Mechanism Elucidation and Conformational Energies

Density Functional Theory (DFT) has been widely utilized to explore the conformational landscape and reaction mechanisms involving this compound phosphate (B84403) (CBDP). Studies have focused on determining the lowest-energy conformations and the energy barriers associated with their interconversion. For instance, theoretical predictions of the rotational parameters of CBDP have been performed using DFT at the B3LYP-D3(BJ)/def2-TZVP level of theory, as well as MP2/def2-TZVP wikipedia.org.

Research indicates that the saligenin phosphate ring in CBDP can adopt two stable conformations: twist and envelope royalsocietypublishing.org. The energy barrier for the interconversion between these conformations has been determined by scanning the potential energy surface (PES) over specific torsion angles within the ring, such as the C-O(3)-P-O(4) torsion angle royalsocietypublishing.org. The lowest-lying conformations of CBDP and phenyl saligenin phosphate (PSP) typically exhibit a half-chair conformation for the six-membered 1,3,2-dioxaphosphorinane (B14751949) ring wikipedia.org. A second, near-boat phosphorinane conformation has also been predicted for CBDP wikipedia.org. Furthermore, for each ring conformation, the phenyl/cresyl rings can adopt two possible orientations wikipedia.org. Conformational energies have been calculated using methods like B3LYP-D3(BJ)/cc-pV(T+d)Z, with cc-PVTZ for carbon, hydrogen, and oxygen atoms wikipedia.org.

DFT calculations have also been applied in the broader context of understanding the properties of organophosphorus compounds, including those related to CBDP. For example, DFT has been used in computational and experimental analyses to differentiate toxic and non-toxic tricresyl phosphate isomers, which are precursors to CBDP dergipark.org.tr. The ability of DFT to accurately predict molecular geometries and energies makes it an indispensable tool for elucidating reaction pathways and understanding the stability of various intermediates and transition states.

Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a powerful framework for quantifying and understanding intramolecular interactions, particularly hyperconjugative effects and charge delocalization, which contribute to molecular stability wikipedia.org. For this compound phosphate, NBO analysis has been used to identify significant donor-acceptor hyperconjugative interactions wikipedia.org.

Table 1: Key Hyperconjugative Interaction in this compound Phosphate

| Donor NBO (i) | Acceptor NBO (j) | E2 (kcal mol⁻¹) |

| LP(3) O1 | LP*(1) P2 | 338.43 wikipedia.org |

This strong interaction highlights the electronic factors influencing the structure and reactivity of CBDP.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques that provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules, such as enzymes. These methods are crucial for understanding molecular recognition, binding events, and conformational changes.

Modeling of this compound Interactions with Enzyme Active Sites

Molecular dynamics and docking simulations have been extensively utilized to model the interactions of this compound phosphate (CBDP) with the active sites of human cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) nih.govuni.lupublisso.de. These enzymes are critical targets for CBDP, which is an irreversible inhibitor guidetopharmacology.orgnih.gov.

MD simulations have provided evidence for the dynamic nature of enzyme active sites and how they accommodate inhibitors. For instance, studies on human BChE have shown that inhibitors can access binding subsites within the catalytic cavity due to the high flexibility of the gorge entrance, including the omega loop (Ω-loop) region and the peripheral aromatic site (PAS) publisso.de. MD simulations have revealed that the Asp70 residue in the PAS of BChE can exhibit significant deviations from the crystal structure, with root-mean-square deviation (RMSD) values ranging from 2 to 6 Å .

Furthermore, MD simulations have elucidated how environmental factors, such as viscosity and osmotic stress, influence the reaction of human BChE with CBDP nih.gov. These simulations have demonstrated differences in the motion of water molecules within the active site gorge of wild-type and mutant enzymes (e.g., D70G mutant) nih.gov. For example, glycerol (B35011) molecules, when substituting water in the enzyme active-site gorge, can induce conformational changes in catalytic triad (B1167595) residues, such as His438, leading to less reactive enzyme forms nih.gov. Docking results often complement MD simulations by predicting the initial binding poses and affinities of CBDP within the enzyme active sites royalsocietypublishing.org.

Simulation of Reaction Pathways and Adduct Formation

Computational studies, including molecular dynamics and quantum mechanical/molecular mechanical (QM/MM) approaches, are employed to simulate the complex reaction pathways and adduct formation processes initiated by this compound phosphate. CBDP is known to form covalent adducts with cholinesterases, leading to their irreversible inhibition guidetopharmacology.orgnih.gov.

The reaction pathway of CBDP with cholinesterases involves several steps, including the initial phosphorylation of the active site serine residue, followed by subsequent "aging" reactions guidetopharmacology.orgnih.gov. Mass spectrometry analysis, supported by mechanistic understanding that can be explored computationally, has shown that an initial BChE adduct with an added mass of 170 Da (from cresylphosphate) is formed, which then undergoes dealkylation to a structure with an added mass of 80 Da guidetopharmacology.orgnih.gov. The incorporation of ¹⁸O-water during the final aging step indicates that the P-O bond is broken, leading to the formation of phospho-serine as the ultimate aged BChE adduct guidetopharmacology.orgnih.gov. This dealkylation step is consistent with either a dissociative (Sɴ1) or nucleophilic (Sɴ2) hydrolysis of phosphoesters nih.gov.

Beyond cholinesterases, CBDP has also been shown to form covalent adducts with other proteins, such as human serum albumin, by reacting with histidine, lysine (B10760008), and tyrosine residues nih.gov. The mechanism of adduct formation varies depending on the amino acid residue: tyrosine residues can organophosphorylate the phosphorus atom in CBDP, opening the ring and displacing the saligenin moiety, while histidine and lysine residues can alkylate the benzylic carbon on CBDP, displacing the o-cresyl phosphoryl moiety to form an o-hydroxybenzyl adduct nih.gov. These detailed mechanistic insights, often corroborated by experimental data, lay the groundwork for simulating the precise molecular events involved in adduct formation. QM/MM methods are particularly suited for simulating such covalent bond formation and cleavage events within enzyme active sites, providing energy barriers for these reactions .

Table 2: Key Adduct Formation Pathways of CBDP

| Target Protein | Reactive Residue Type | Adduct Type | Mechanism |

| Cholinesterases | Serine | Phospho-serine | Phosphorylation, followed by dealkylation/aging guidetopharmacology.orgnih.gov |

| Human Serum Albumin | Tyrosine | Organophosphorylated | Attack on phosphorus, ring opening, saligenin displacement nih.gov |

| Human Serum Albumin | Histidine, Lysine | Alkylated (o-hydroxybenzyl) | Attack on benzylic carbon, o-cresyl phosphoryl displacement nih.gov |

Future Research Directions in Cresyl Saligenin Chemical Biology

Further Elucidation of Dissociative Inhibition Mechanisms (e.g., SN1 vs. SN2)

The precise dissociative inhibition mechanisms of cresyl saligenin, particularly whether they proceed via SN1 or SN2 pathways, remain an area requiring further detailed investigation. Research has indicated that the mechanism of adduct formation varies depending on the reactive amino acid residue. For instance, tyrosine residues attack the phosphorus atom of CBDP, leading to ring opening and displacement of the saligenin moiety through a phosphorylation mechanism. nih.govresearchgate.netmdpi.com In contrast, histidine and lysine (B10760008) residues attack the benzylic carbon of CBDP, resulting in ring opening and displacement of the o-cresyl phosphoryl moiety to form an o-hydroxybenzyl adduct, a process described as alkylation. nih.govnih.govresearchgate.netmdpi.com This dual reactivity—both phosphorylating and alkylating—is a unique characteristic of CBDP among organophosphorus compounds and warrants further mechanistic studies to fully characterize the transition states and intermediates involved in these distinct pathways. nih.govresearchgate.net Understanding the specific nucleophilic attack (SN1 vs. SN2) at the phosphorus or benzylic carbon centers is crucial for predicting reactivity and designing countermeasures.

Development of Advanced Bioanalytical Tools for Enhanced Sensitivity and Specificity in Complex Biological Systems

The development of highly sensitive and specific bioanalytical tools is critical for detecting this compound and its adducts in biological matrices, especially at low exposure levels. Current methods often rely on mass spectrometry for detecting CBDP-derived adducts, such as the cresyl phosphate (B84403) adduct on human butyrylcholinesterase (BChE). nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated the capability to detect these adducts with high sensitivity, even at very low percentages of inhibited BChE. nih.gov However, challenges remain in the comprehensive analysis of complex biological systems, particularly in identifying and quantifying a wider range of CBDP adducts and metabolites. Future research should focus on:

High-Resolution Mass Spectrometry (HRMS) and Comprehensive Two-Dimensional Gas Chromatography with HRMS (GCxGC-HRTOFMS): These advanced techniques allow for non-targeted analysis and tentative identification of detectable compounds in the exposome, offering improved capabilities for screening and semi-quantifying toxic substances like alkylated cresyl phosphates in complex mixtures such as used aircraft oils. researchgate.net

Enhanced Sample Preparation and Enrichment Strategies: To improve the detection limits and reduce matrix effects in biological samples, innovative sample preparation and enrichment techniques are needed, especially for less abundant adducts.

Development of Biosensors and Immunoassays: Creating rapid, portable, and highly specific biosensors or immunoassays could enable real-time or near real-time detection of CBDP and its protein adducts, which would be invaluable for biomonitoring and exposure assessment.

Exploration of Structure-Function Relationships for Broader Chemical Biology Applications

Understanding the intricate structure-function relationships of this compound and its analogues is paramount for predicting their biological activities and exploring potential chemical biology applications. Quantitative structure-activity relationship (QSAR) studies have been applied to cyclic phosphorothionates and phosphates, including analogues of saligenin cyclic compounds, to correlate chemical structure with insecticidal activity and enzyme inhibition. scispace.com These studies have highlighted the importance of steric and electronic parameters of substituents on the phosphorus atom and at the p-position relative to the phenyl ester group in determining biological potency and hydrolysis rates. scispace.com

Future research should expand on these QSAR efforts to:

Identify Key Pharmacophores: Precisely define the structural features of this compound that are critical for its specific interactions with various protein targets, including the distinct motifs for phosphorylation versus alkylation.

Design and Synthesis of Analogues: Synthesize novel this compound analogues with targeted modifications to explore how changes in chemical structure influence selectivity towards specific enzymes or amino acid residues, and to modulate their reactivity and stability.

Computational Modeling and Molecular Dynamics: Utilize advanced computational methods, such as molecular docking and molecular dynamics simulations, to predict binding affinities, elucidate interaction mechanisms at an atomic level, and guide the rational design of new compounds with desired biological profiles. frontiersin.orgmdpi.com This could lead to the development of selective probes for studying enzyme mechanisms or even novel therapeutic agents that leverage the unique reactivity of the this compound scaffold.

The continued exploration of this compound's chemical biology through these research directions promises to yield significant insights into its mechanisms of action, identify new biological targets, enhance analytical capabilities, and potentially lead to the development of novel compounds with tailored chemical biology applications.

Q & A

Q. What advanced statistical models are suitable for analyzing dose-response relationships in CBDP toxicity studies?

- Answer : Bayesian hierarchical models accommodate sparse data and inter-individual variability. Use Markov chain Monte Carlo (MCMC) sampling to estimate posterior distributions for toxicity thresholds (e.g., IC50). Validate models with bootstrap resampling and compare to frequentist approaches (e.g., probit analysis) .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., adduct sites in BChE), apply orthogonal techniques (e.g., crystallography vs. mutagenesis) and meta-analyses of published kinetic parameters. Discuss limitations in model systems (e.g., recombinant enzymes vs. native plasma BChE) .

- Experimental Reproducibility : Document detailed protocols for enzyme purification, CBDP handling, and MS parameters in supplementary materials. Share raw data and code for statistical analyses in public repositories (e.g., Zenodo, GitHub) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.